molecular formula C21H17ClFN3O5 B2572325 Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-25-0

Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2572325
CAS RN: 899993-25-0
M. Wt: 445.83
InChI Key: KQQZAMRGYCGCQI-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H17ClFN3O5 and its molecular weight is 445.83. The purity is usually 95%.
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Scientific Research Applications

Quantum Computing and Quantum Algorithms

Quantum computing leverages the principles of quantum mechanics to perform complex calculations exponentially faster than classical computers. Researchers are exploring the use of novel molecules like our compound to build qubits (quantum bits) for quantum computers. These qubits can store and manipulate information in superposition states, enabling powerful parallel processing. Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate could potentially serve as a building block for quantum gates or as a component in quantum algorithms for optimization, cryptography, and simulation tasks .

Drug Discovery and Medicinal Chemistry

The unique chemical structure of our compound suggests potential applications in drug discovery. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to design new pharmaceuticals. By modifying specific functional groups, scientists may enhance its binding affinity or selectivity for specific disease-related proteins. Computational studies can predict its binding modes and guide experimental efforts toward developing novel drugs .

Materials Science and Nanotechnology

Nanoparticles play a crucial role in materials science and nanotechnology. Our compound could serve as a precursor for synthesizing nanoparticles with specific properties. For instance, it might be used to create quantum dots, which emit light of varying colors based on their size. These quantum dots find applications in displays, imaging, and biological labeling. Additionally, the compound’s unique electronic properties could contribute to nanoelectronics and energy storage devices .

Photovoltaics and Solar Cells

Efficient solar cells rely on organic and inorganic materials that absorb sunlight and convert it into electricity. Our compound’s conjugated system and electron-rich moieties make it an interesting candidate for organic photovoltaics. Researchers can explore its photophysical properties, such as absorption spectra and charge transport, to optimize its performance in solar cell devices. By incorporating it into polymer blends or perovskite structures, we could enhance solar energy conversion efficiency .

Catalysis and Green Chemistry

Catalysts accelerate chemical reactions, making them essential in industrial processes. Our compound’s carboxylate group could serve as a ligand for transition metal catalysts. Researchers might investigate its potential in asymmetric catalysis or C–H activation reactions. Additionally, its eco-friendly synthesis and low toxicity align with the principles of green chemistry, promoting sustainable and efficient chemical processes .

Quantum Sensors and Metrology

Quantum sensors exploit quantum phenomena for high-precision measurements. Our compound’s unique electronic structure could be harnessed for quantum sensors, such as magnetometers or atomic clocks. By designing tailored molecular systems, researchers can achieve unprecedented sensitivity and accuracy in detecting magnetic fields, gravitational waves, or time intervals. These sensors have applications in navigation, geophysics, and fundamental physics research .

Mechanism of Action

properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-[2-(3-fluoroanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O5/c1-2-30-21(29)20-17(31-12-18(27)24-14-7-5-6-13(23)10-14)11-19(28)26(25-20)16-9-4-3-8-15(16)22/h3-11H,2,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQZAMRGYCGCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluorophenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

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